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2-Methylbutyl hexanoate

Analytical Chemistry Flavor Metrology Regulatory Compliance

2-Methylbutyl hexanoate is a fatty acid ester (C₁₁H₂₂O₂) formed from hexanoic acid and 2-methyl-1-butanol, characterized by a branched alkyl chain that confers a highly hydrophobic (log KOW 4.23) and volatile profile (boiling point ~214 °C, vapor pressure 0.143 mm Hg at 25 °C). It belongs to the class of aliphatic branched-chain saturated esters evaluated by regulatory bodies for use as a flavoring substance.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 2601-13-0
Cat. No. B1595261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl hexanoate
CAS2601-13-0
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(C)CC
InChIInChI=1S/C11H22O2/c1-4-6-7-8-11(12)13-9-10(3)5-2/h10H,4-9H2,1-3H3
InChIKeyZWMQVDONBUJJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Hexanoate (CAS 2601-13-0): Branched-Chain Ester for Precision Flavor & Fragrance Sourcing


2-Methylbutyl hexanoate is a fatty acid ester (C₁₁H₂₂O₂) formed from hexanoic acid and 2-methyl-1-butanol, characterized by a branched alkyl chain that confers a highly hydrophobic (log KOW 4.23) and volatile profile (boiling point ~214 °C, vapor pressure 0.143 mm Hg at 25 °C) [1]. It belongs to the class of aliphatic branched-chain saturated esters evaluated by regulatory bodies for use as a flavoring substance [2]. The compound is authorized in the EU as a racemate (FL No. 09.662) and is recognized for its ethereal, fruity aroma, making it relevant in the formulation of fruit flavors and analytical volatile profiling [2][3].

Why Bulk 'Isoamyl Hexanoate' Cannot Replace Isomer-Pure 2-Methylbutyl Hexanoate in Scientific Workflows


A critical procurement risk exists because the most common commercial analog, isoamyl hexanoate (CAS 2198-61-0), is not a single compound but a mixture of 3-methylbutyl and 2-methylbutyl isomers, typically sold as 'Isoamyl Hexanoate (contains 2-Methylbutyl Hexanoate)' with a total isomer purity specification . This introduces undefined and variable isomer ratios across batches. For analytical laboratories requiring a certified reference standard, or for flavor houses aiming for precise, reproducible aroma profiles, this heterogeneity can lead to quantification errors, sensory inconsistency, and regulatory non-compliance [1]. The pure 2-methylbutyl ester offers a defined, single-entity profile that directly addresses these pitfalls, as the following quantitative evidence demonstrates.

Quantitative Differentiation Evidence for 2-Methylbutyl Hexanoate: A Procurement-Specific Comparison


Isomeric Purity: Single-Entity Identity versus Mixed-Isomer Commercial Isoamyl Hexanoate

2-Methylbutyl hexanoate is commercially available as a defined single chemical entity (CAS 2601-13-0), whereas the most common bulk alternative, isoamyl hexanoate (CAS 2198-61-0), is explicitly marketed as a mixture of isomers containing 2-methylbutyl hexanoate as only one component. The TCI product specification for Isoamyl Hexanoate states a purity of '>97.0%(GC)' defined as the 'total of isomers' ', confirming a multi-component composition . In contrast, dedicated sources for the target compound specify a purity of '99.9% [1]. This difference in compositional definition is critical for applications requiring a known, reproducible molecular identity.

Analytical Chemistry Flavor Metrology Regulatory Compliance

Dietary Exposure Margin: Quantified Low Intake versus Toxicological Threshold

The safety profile of 2-methylbutyl hexanoate can be quantified through the Margin of Exposure (MOE) between its estimated dietary intake and the Toxicological Threshold of Concern (TTC). The Maximised Survey-derived Daily Intake (MSDI) for the compound in the EU is 0.49 μg/capita/day, while the TTC for its Cramer Class I structural class is 1800 μg/person/day [1]. This yields an MOE of >3600, indicating a substantial safety margin under current authorized use levels. This is a specific, quantifiable attribute that provides a baseline for risk assessors comparing flavoring substances.

Food Safety Exposure Assessment Regulatory Science

Species-Specific Volatile Marker: Differential Presence in Passion Fruit Varieties

In a comparative volatile analysis of passion fruit species, 2-methylbutyl hexanoate was identified as a characteristic ester in yellow and purple passion fruit but was notably absent in sweet passion fruit (Passiflora edulis f. flavicarpa) [1]. This presence/absence difference provides a binary, verifiable marker for species authentication. The compound thus offers a selective advantage for recreating the authentic aroma profile of specific passion fruit varieties, where generic ester blends might fail.

Fruit Volatiles Aroma Authenticity Chemotaxonomy

Retention Index for GC-MS Identification: Differentiated from Homologous Linear Esters

The Kovats retention index (RI) on a non-polar DB-1 column is reported as 1236–1240 for 2-methylbutyl hexanoate [1]. This value is distinct from the RIs of commonly co-occurring linear hexanoate esters, such as ethyl hexanoate (RI ~1000) and hexyl hexanoate (RI ~1380). The 2-methyl branching on the alcohol moiety reduces the RI relative to the linear hexyl ester, enabling chromatographic resolution even without mass spectral deconvolution. This is a physicochemical constant that directly aids analytical method development and compound confirmation.

Analytical Chemistry Gas Chromatography Volatile Identification

High-Value Application Scenarios for 2-Methylbutyl Hexanoate Sourcing


Certified Reference Standard for GC-MS Quantification of Fruit Volatiles

Given its defined retention index (RI 1236–1240 on DB-1) [1] and the common contamination of commercial isoamyl hexanoate with the 3-methylbutyl isomer , pure 2-methylbutyl hexanoate is essential as a certified reference standard. An analytical laboratory quantifying passion fruit or apple aroma profiles would use the single-isomer material to avoid co-elution or misidentification issues that arise with mixed-isomer products, ensuring accurate calibration and traceable results.

Authentic Passion Fruit Flavor Reconstitution

The compound's presence in yellow/purple passion fruit and its absence in sweet passion fruit [2] makes it a strategic ingredient for formulators aiming to replicate the authentic aroma of a specific cultivar. By sourcing the pure isomer, a flavorist can precisely dose this marker compound into a fruit flavor base to achieve the desired varietal character, a level of control not afforded by generic ester mixtures.

Safety-Evaluated Flavouring for Low-Exposure Food Products

With an MSDI of 0.49 µg/capita/day and a Cramer Class I designation [3], 2-methylbutyl hexanoate is suitable for applications where exposure must be kept exceptionally low. Food manufacturers can reference this quantifiable exposure data in regulatory submissions to demonstrate that the use of this single entity, rather than a mixed-ester product, aligns with permitted use levels and simplifies safety documentation under EU flavouring regulations [4].

Structure-Odor Relationship (SOR) Studies in Branched Esters

Researchers investigating how the 2-methyl branching on the alcohol moiety influences odor threshold and character can utilize the pure compound as a model substrate. The distinct odor description ('ethereal') [3] and its quantifiable physicochemical properties (log KOW 4.23, vapor pressure 0.143 mm Hg) [5] provide a baseline for comparing linear versus branched hexanoate esters in QSAR studies, supporting the design of novel flavor molecules.

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